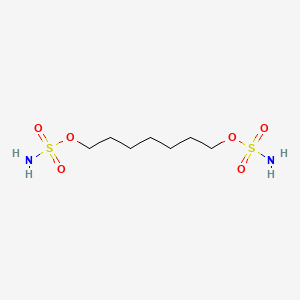
Hepsulfam
Descripción general
Descripción
Hepsulfam, también conocido como 1,7-heptanodiol-bis-sulfamato, es un agente alquilante bifuncional. Pertenece a una serie de ésteres ácidos bissulfamato sintetizados para mejorar la eficacia antitumoral del busulfán. This compound ha demostrado una amplia actividad antineoplásica en estudios preclínicos y se ha evaluado en ensayos clínicos para su posible uso en el tratamiento del cáncer .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Hepsulfam se sintetiza mediante la reacción de 1,7-heptanodiol con ácido sulfámico. La reacción generalmente implica el uso de un agente deshidratante para facilitar la formación de los enlaces éster sulfamato. El proceso se puede resumir de la siguiente manera:
Materiales de partida: 1,7-heptanodiol y ácido sulfámico.
Condiciones de reacción: La reacción se lleva a cabo en presencia de un agente deshidratante como cloruro de tionilo o oxicloruro de fósforo.
Procedimiento: El 1,7-heptanodiol se hace reaccionar con ácido sulfámico en condiciones controladas de temperatura y presión para formar this compound.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Manejo a granel: Se manejan grandes cantidades de 1,7-heptanodiol y ácido sulfámico en reactores industriales.
Optimización: Las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: Hepsulfam experimenta varios tipos de reacciones químicas, incluyendo:
Alquilación: this compound puede alkylar sitios nucleofílicos en el ADN, lo que lleva a la formación de aductos de ADN.
Entrecruzamiento: Forma enlaces cruzados intercatenarios en el ADN, lo que puede interferir con la replicación y la transcripción del ADN.
Reactivos y condiciones comunes:
Reacciones de alquilación: this compound reacciona con nucleófilos como la guanosina y el GMP en el ADN en la posición de nitrógeno 7. La reacción generalmente se lleva a cabo en condiciones fisiológicas.
Reacciones de entrecruzamiento: La formación de enlaces cruzados de ADN ocurre en condiciones similares, con this compound reaccionando con el ADN para formar aductos bialquilados.
Productos principales:
Aductos de guanosina monoalquilada: Formados cuando this compound reacciona con guanosina.
Aductos de guanosina bialquilada: Formados cuando this compound reacciona con dos moléculas de guanosina.
Enlaces cruzados de ADN: Formados cuando this compound crea enlaces cruzados intercatenarios en el ADN.
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar las reacciones de alquilación y entrecruzamiento.
Biología: Se investiga por sus efectos en el ADN y los procesos celulares.
Medicina: Se evalúa en ensayos clínicos por su actividad antitumoral.
Industria: Posibles aplicaciones en el desarrollo de nuevos agentes quimioterapéuticos y fármacos que se dirigen al ADN.
Mecanismo De Acción
Hepsulfam ejerce sus efectos a través de la alquilación y el entrecruzamiento del ADN. El mecanismo involucra:
Alquilación: this compound alquila sitios nucleofílicos en el ADN, lo que lleva a la formación de aductos de ADN.
Objetivos moleculares: Los objetivos principales son los residuos de guanosina en el ADN.
Vías implicadas: La formación de aductos de ADN y enlaces cruzados puede desencadenar respuestas celulares como la apoptosis y el arresto del ciclo celular.
Comparación Con Compuestos Similares
Hepsulfam es estructuralmente similar al busulfán pero tiene propiedades distintas:
Busulfán: Otro agente alquilante bifuncional utilizado en quimioterapia. Tiene un patrón de alquilación y un perfil de toxicidad diferentes en comparación con this compound.
Dimetilbusulfán: Un derivado del busulfán con propiedades alquilantes similares.
Singularidad de this compound:
Actividad antitumoral mejorada: this compound ha demostrado una actividad antitumoral más amplia en estudios preclínicos en comparación con el busulfán.
Entrecruzamiento de ADN distinto: this compound forma enlaces cruzados de ADN únicos que difieren de los formados por el busulfán.
Lista de compuestos similares:
- Busulfán
- Dimetilbusulfán
- PL63
Propiedades
IUPAC Name |
7-sulfamoyloxyheptyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJWDOZNKBUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242619 | |
| Record name | Hepsulfam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 3.6 - 2.7 (mg/mL), Buffer, pH 4 5.0 - 3.3 (mg/mL), Buffer, pH 9 5.6 - 3.7 (mg/mL), Ethanol > 10.6 (mg/mL), Dimethylacetamide > 10.0 (mg/mL), DMSO > 11.2 (mg/mL), Chloroform < 0.7 (mg/mL), Ethyl acetate > 9.9 (mg/mL), t-Butanol > 10.0 (mg/mL) | |
| Record name | HEPSULFAM | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/329680%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
96892-57-8 | |
| Record name | Hepsulfam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96892-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hepsulfam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096892578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hepsulfam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hepsulfam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPSULFAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971DU2GQ51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
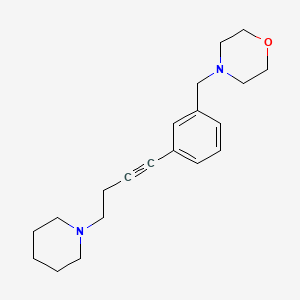
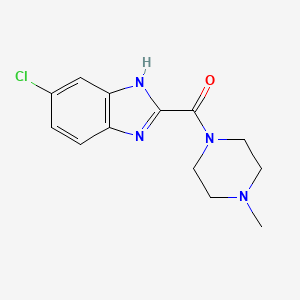
![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)
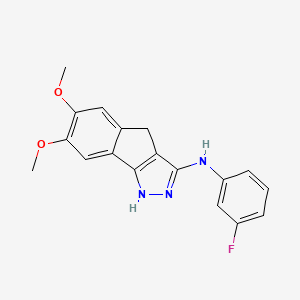
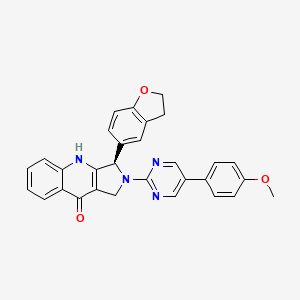
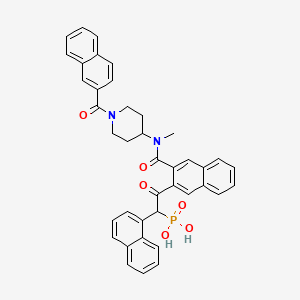
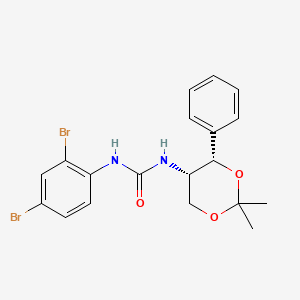
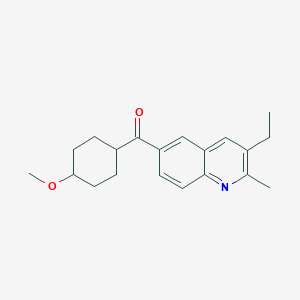
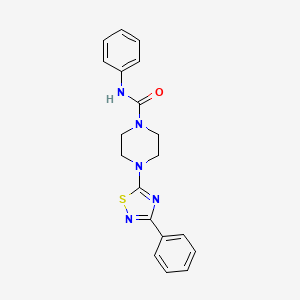


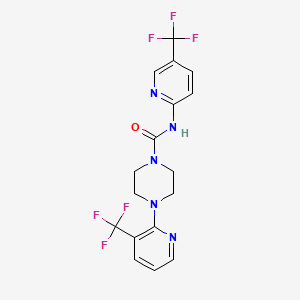
![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)

